molecular formula C13H14N2O4 B6066240 N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide

N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide

Cat. No.: B6066240
M. Wt: 262.26 g/mol
InChI Key: YIRIMKIXHMRJPG-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide: is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dimethoxyphenyl group attached to an oxazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the oxazole ring.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to enhance the yield and purity of the final product. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide can undergo oxidation reactions, where the dimethoxyphenyl group may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, where the oxazole ring or the carboxamide group may be reduced to form corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the dimethoxyphenyl group or the oxazole ring may be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles, depending on the specific substitution reaction.

Major Products Formed:

    Oxidation Products: Quinones, oxidized phenols.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and analogs, which can be used to study structure-activity relationships and develop new compounds with desired properties.

Biology: In biological research, this compound is used to study its interactions with biological macromolecules, such as proteins and nucleic acids. It can be used as a probe to investigate enzyme mechanisms, receptor binding, and other biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its unique structure may allow for the development of compounds with specific pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of various fine chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable compound in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity, block receptor binding, or alter protein conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

    N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-methylamide: Similar structure but with a methylamide group instead of a carboxamide group.

    N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-amine: Similar structure but with an amine group instead of a carboxamide group.

Uniqueness: N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide is unique due to the presence of both the dimethoxyphenyl group and the oxazole ring, which confer specific chemical and biological properties. The carboxamide group further enhances its versatility, allowing for various chemical modifications and interactions with biological targets.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8-14-11(7-19-8)13(16)15-10-6-9(17-2)4-5-12(10)18-3/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRIMKIXHMRJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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